REACTION_CXSMILES
|
[C:1]([C:3]1[C:8]([CH3:9])=[C:7]([CH3:10])[C:6]([N+:11]([O-])=O)=[CH:5][N:4]=1)#[N:2].[Cl-].[Ca+2].[Cl-]>[Fe]>[NH2:11][C:6]1[C:7]([CH3:10])=[C:8]([CH3:9])[C:3]([C:1]#[N:2])=[N:4][CH:5]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=C(C(=C1C)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification of the crude product by silica gel chomatography
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C(=NC1)C#N)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.054 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 43.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |